Cas no 1250996-75-8 (3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid)
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
- 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo-[3.2.1]octan-8-yl)acetic acid
- 3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid
- SB20253
- SY123685
- DB-062347
- AS-80095
- AS-51196
- 1290625-69-2
- EN300-3289558
- 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid
- CS-0037068
- 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-8-yl}acetic acid
- 3-Azabicyclo[3.2.1]octane-8-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
- W14526
- 1250996-75-8
- 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo-[3.2.1]octan-8-yl)aceticacid
- Z1505709420
- MFCD17016675
- AKOS015900911
- AAC99675
- -2(-3(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octan-8-Yl)Acetic Acid
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- MDL: MFCD17016675
- Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
- InChI Key: DCRMSHLCTZMJHG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2CCC(C1)C2CC(=O)O)=O
Computed Properties
- Exact Mass: 269.16270821g/mol
- Monoisotopic Mass: 269.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66.8Ų
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M324513-2.5mg |
2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic Acid |
1250996-75-8 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M324513-5mg |
2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic Acid |
1250996-75-8 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M324513-25mg |
2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic Acid |
1250996-75-8 | 25mg |
$ 275.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120316-100mg |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid |
1250996-75-8 | 97% | 100mg |
¥1109.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120316-250mg |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid |
1250996-75-8 | 97% | 250mg |
¥1769.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120316-500mg |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid |
1250996-75-8 | 97% | 500mg |
¥2943.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120316-1g |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid |
1250996-75-8 | 97% | 1g |
¥4415.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120316-5g |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid |
1250996-75-8 | 97% | 5g |
¥13245.0 | 2024-04-25 | |
| abcr | AB565971-100mg |
3-Boc-3-Azabicyclo[3.2.1]octane-8-acetic acid; . |
1250996-75-8 | 100mg |
€362.50 | 2025-04-21 | ||
| abcr | AB565971-250mg |
3-Boc-3-Azabicyclo[3.2.1]octane-8-acetic acid; . |
1250996-75-8 | 250mg |
€546.30 | 2025-04-21 |
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid Suppliers
3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-boc-3-azabicyclo[3.2.1]octane-8-acetic acid
Recent Advances in the Application of 3-Boc-3-azabicyclo[3.2.1]octane-8-acetic Acid (CAS: 1250996-75-8) in Chemical Biology and Pharmaceutical Research
The compound 3-Boc-3-azabicyclo[3.2.1]octane-8-acetic acid (CAS: 1250996-75-8) has recently emerged as a key structural motif in medicinal chemistry and drug discovery. This bicyclic scaffold has attracted significant attention due to its unique three-dimensional structure and versatile chemical reactivity, making it particularly valuable for the development of novel bioactive molecules. Recent studies have demonstrated its potential as a privileged structure in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the application of this compound as a building block for the synthesis of selective kinase inhibitors. The researchers utilized the rigid bicyclic framework to constrain molecular conformations, resulting in improved target binding affinity and selectivity. The Boc-protected amino group at position 3 was found to be crucial for both synthetic manipulation and subsequent biological activity, while the acetic acid moiety at position 8 provided an excellent handle for further derivatization.
In the field of central nervous system (CNS) drug discovery, recent work has explored the use of 3-Boc-3-azabicyclo[3.2.1]octane-8-acetic acid as a scaffold for developing novel neurotransmitter receptor modulators. The compound's ability to cross the blood-brain barrier, combined with its structural features that mimic natural bioactive molecules, has made it particularly attractive for this application. Several research groups have reported promising results in targeting GABA and glutamate receptors using derivatives of this scaffold.
From a synthetic chemistry perspective, significant progress has been made in developing efficient routes to access 3-Boc-3-azabicyclo[3.2.1]octane-8-acetic acid and its derivatives. A 2024 publication in Organic Letters described an improved asymmetric synthesis method that allows for the production of enantiomerically pure material on a multigram scale. This advancement is particularly important as the stereochemistry of the bicyclic system has been shown to dramatically influence biological activity in many applications.
The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. These include applications in oncology (particularly as protein-protein interaction inhibitors), infectious diseases (as antiviral agents), and metabolic disorders. The versatility of the scaffold is demonstrated by its ability to serve as either a core structure or a conformational constraint element in these diverse applications.
Future research directions are likely to focus on expanding the structural diversity of derivatives based on this scaffold, as well as exploring its potential in targeted drug delivery systems. The presence of multiple functional groups allows for conjugation with various targeting moieties while maintaining the intrinsic pharmacological properties of the core structure. Additionally, computational studies are being employed to better understand the structure-activity relationships of this interesting molecular framework.
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